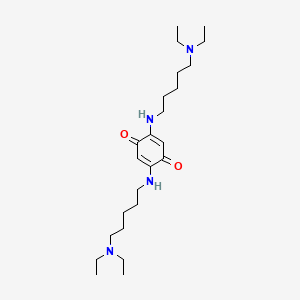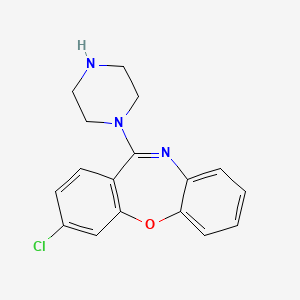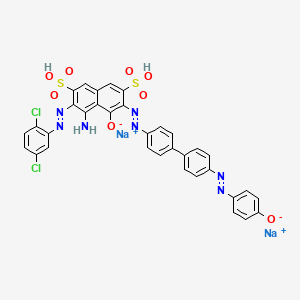
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin is a chemical compound that belongs to the class of hydantoins. Hydantoins are heterocyclic organic compounds that have a wide range of applications in medicinal chemistry, particularly as anticonvulsants. This specific compound is characterized by the presence of a dimethylaminoethyl group, a methyl group, and a phenyl group attached to the hydantoin ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin typically involves the reaction of 5-methyl-5-phenylhydantoin with 2-(dimethylamino)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylaminoethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted hydantoins.
科学的研究の応用
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticonvulsant and antimicrobial properties.
Medicine: Investigated for its potential use in the treatment of neurological disorders such as epilepsy.
Industry: Used in the development of new materials and as a precursor for the synthesis of other hydantoin derivatives.
作用機序
The mechanism of action of 3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by modulating the activity of ion channels in the nervous system, particularly sodium and calcium channels. This modulation helps to stabilize neuronal membranes and prevent the excessive firing of neurons, which is characteristic of seizures.
類似化合物との比較
Similar Compounds
Phenytoin: Another hydantoin derivative used as an anticonvulsant.
Ethotoin: Similar structure with different substituents on the hydantoin ring.
Mephenytoin: A methylated derivative of phenytoin.
Uniqueness
3-(2-(Dimethylamino)ethyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the dimethylaminoethyl group, which imparts distinct pharmacological properties. This structural feature differentiates it from other hydantoin derivatives and contributes to its specific mechanism of action and potential therapeutic applications.
特性
CAS番号 |
92327-27-0 |
|---|---|
分子式 |
C14H19N3O2 |
分子量 |
261.32 g/mol |
IUPAC名 |
3-[2-(dimethylamino)ethyl]-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H19N3O2/c1-14(11-7-5-4-6-8-11)12(18)17(13(19)15-14)10-9-16(2)3/h4-8H,9-10H2,1-3H3,(H,15,19) |
InChIキー |
XALCXRCOURFGKL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)CCN(C)C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9-(2,3-dimethoxyphenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12741579.png)
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)



![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)


